[1,2]Oxazolo[2,3-a]benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2]oxazolo[2,3-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKLEFLZUBEUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663454 | |
| Record name | [1,2]Oxazolo[2,3-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126581-38-2 | |
| Record name | [1,2]Oxazolo[2,3-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 Oxazolo 2,3 a Benzimidazole and Analogues
Classical Approaches to Oxazolo-Benzimidazole Core Synthesis
Classical methods for the construction of the Current time information in Bangalore, IN.sigmaaldrich.comOxazolo[2,3-a]benzimidazole core typically rely on the pre-formation of a substituted benzimidazole (B57391) precursor followed by the annulation of the oxazole (B20620) ring. These strategies often involve condensation and subsequent intramolecular cyclization reactions.
Condensation and Cyclization Reactions
A primary classical route involves the condensation of o-phenylenediamines with various reagents to form a 2-substituted benzimidazole, which then undergoes cyclization to yield the desired fused ring system. A common precursor is 2-chlorobenzimidazole (B1347102), which can be synthesized from benzimidazol-2-one (B1210169) by reaction with phosphoryl chloride. niscpr.res.inprepchem.com This reactive intermediate can then be subjected to nucleophilic substitution with a suitable oxygen-containing nucleophile, followed by cyclization.
For instance, the reaction of 2-chlorobenzimidazole with hydroxylamine (B1172632) could theoretically lead to a 2-(hydroxyamino)benzimidazole intermediate. Subsequent intramolecular cyclization, potentially under thermal or acid-catalyzed conditions, could then form the Current time information in Bangalore, IN.sigmaaldrich.comoxazolo[2,3-a]benzimidazole ring. While specific examples for this exact transformation are not extensively documented in readily available literature, the general reactivity of 2-chlorobenzimidazoles supports this proposed pathway. sigmaaldrich.comcapes.gov.br
Another classical approach involves the synthesis of 1-hydroxybenzimidazole-3-oxide derivatives. These compounds, which can be prepared through the cyclization of o-nitroaniline derivatives, possess the necessary N-O bond functionality that could potentially be rearranged or further cyclized to form the oxazolo-fused system. acs.orgresearchgate.net
Multi-Step Synthetic Sequences
Multi-step synthetic sequences offer a more controlled, albeit often lengthy, route to the Current time information in Bangalore, IN.sigmaaldrich.comOxazolo[2,3-a]benzimidazole scaffold. These sequences typically involve the careful introduction of the required functional groups onto the benzimidazole core before the final ring-closing step.
An example of such a sequence could start with the synthesis of a 2-alkoxybenzimidazole. This can be achieved by reacting 2-chlorobenzimidazole with an appropriate alcohol or alkoxide. capes.gov.br Subsequent modification of the alkoxy group, for instance, by introducing a leaving group on the alkyl chain, could set the stage for an intramolecular cyclization to form the oxazolo ring.
Contemporary Strategies forCurrent time information in Bangalore, IN.sigmaaldrich.comOxazolo[2,3-a]benzimidazole Ring Formation
Modern synthetic chemistry offers more direct and efficient methods for the construction of complex heterocyclic systems like Current time information in Bangalore, IN.sigmaaldrich.comOxazolo[2,3-a]benzimidazole. These strategies often employ transition-metal catalysis or metal-free oxidative conditions to facilitate the key ring-forming reactions.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has become a powerful tool for the formation of C-N and C-O bonds, which are crucial for the synthesis of the oxazolo[2,3-a]benzimidazole core. While specific examples for this exact ring system are scarce, related syntheses of other fused benzimidazole derivatives suggest potential pathways. For instance, copper-catalyzed intramolecular C-O bond formation is a well-established method for synthesizing oxygen-containing heterocycles. A hypothetical route could involve a suitably substituted N-alkenyl-2-aminobenzimidazole derivative undergoing a copper-catalyzed intramolecular cyclization.
Palladium-catalyzed reactions are also prominent in heterocyclic synthesis. A potential strategy could involve the intramolecular cyclization of an N-alkynyl alkyloxycarbamate derivative of a benzimidazole, a method that has been used for the synthesis of oxazolones. organic-chemistry.org
Metal-Free Oxidative Cyclizations
In a move towards more sustainable and environmentally friendly synthetic methods, metal-free oxidative cyclizations have gained significant attention. These reactions often utilize hypervalent iodine reagents or other oxidants to promote the formation of the desired heterocyclic ring.
An approach applicable to the synthesis of the Current time information in Bangalore, IN.sigmaaldrich.comOxazolo[2,3-a]benzimidazole core could involve the intramolecular oxidative cyclization of a suitably functionalized benzimidazole precursor. For example, an N-substituted benzimidazole with a pendant hydroxyl group could potentially undergo an oxidative C-H/O-H cyclization to form the fused oxazole ring under metal-free conditions.
Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto an existing one, represent a direct approach to the Current time information in Bangalore, IN.sigmaaldrich.comOxazolo[2,3-a]benzimidazole system. One potential strategy is through a [3+2] cycloaddition reaction. For instance, a benzimidazole-derived N-ylide could react with a suitable dipolarophile containing an oxygen atom to construct the oxazole ring in a single step.
Another possibility is the reaction of a 2-halobenzimidazole with a reagent that can provide the three atoms needed for the oxazole ring. While specific examples for the Current time information in Bangalore, IN.sigmaaldrich.comOxazolo[2,3-a]benzimidazole system are not readily found, the general principle of annulation is a powerful strategy in heterocyclic synthesis.
Intramolecular Cyclization Protocols
The cornerstone for the synthesis of the Current time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole ring system is the intramolecular cyclization of a suitably functionalized benzimidazole precursor. While direct literature on the synthesis of this specific heterocycle is limited, analogous intramolecular cyclization strategies for related fused benzimidazole systems provide a strong foundation for proposed synthetic routes.
One plausible and efficient approach involves the intramolecular cyclodehydration of 2-(hydroxyalkyl)benzimidazole derivatives. A key reaction in this context is the Mitsunobu reaction, a powerful tool for forming C-O bonds under mild conditions. nih.govorganic-chemistry.orgrsc.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack. organic-chemistry.orgnih.gov In the context of synthesizing Current time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole, an intramolecular Mitsunobu reaction on a precursor like 1H-benzimidazol-2-yl-methanol could facilitate the formation of the oxazole ring.
Another potential strategy is the intramolecular nucleophilic substitution of a 2-(haloalkyl)benzimidazole. For instance, a 2-(2-haloethoxy)benzimidazole derivative could undergo intramolecular cyclization to form the target fused ring system.
Furthermore, oxidative cyclization methods, which have proven effective for synthesizing various fused benzimidazoles, could be explored. nih.gov These reactions often utilize hypervalent iodine reagents or other oxidizing agents to promote the formation of the new heterocyclic ring.
Synthesis of Key Precursors and Intermediates forCurrent time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole
The successful synthesis of the Current time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole scaffold is critically dependent on the availability of appropriately functionalized benzimidazole precursors.
A primary and versatile precursor is 2-(chloromethyl)-1H-benzimidazole . This intermediate can be synthesized through the condensation of o-phenylenediamine (B120857) with chloroacetic acid. This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions.
Another crucial precursor is 1H-benzimidazol-2-yl-methanol . This compound can be prepared by the condensation of o-phenylenediamine with glycolic acid. This reaction provides a straightforward route to a benzimidazole with a hydroxyl-functionalized side chain at the 2-position, primed for subsequent cyclization.
The synthesis of various substituted benzimidazole precursors is also well-documented, allowing for the introduction of diversity into the final Current time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole analogues. These methods include the condensation of substituted o-phenylenediamines with a variety of carboxylic acids or aldehydes. The use of microwave irradiation has been shown to significantly accelerate these reactions and improve yields in some cases.
Derivatization Strategies of theCurrent time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole Scaffold
Once the core Current time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole ring system is established, further structural modifications can be introduced to modulate its physicochemical and biological properties. These derivatization strategies can be broadly categorized into substituent introduction at key positions and functional group transformations on the core structure.
Substituent Introduction at Key Positions
The benzimidazole core offers several positions amenable to substitution. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce functional groups onto the benzene (B151609) ring of the scaffold. The directing effects of the fused oxazole ring and any existing substituents will govern the regioselectivity of these reactions.
Furthermore, N-alkylation or N-arylation of the benzimidazole nitrogen (if available) can be achieved using various alkyl or aryl halides in the presence of a base. This allows for the introduction of a wide range of substituents at this position.
Functional Group Transformations on the Core Structure
Functional groups introduced onto the Current time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole scaffold can be further manipulated to create a diverse library of analogues. Standard organic transformations can be applied, including:
Reduction of nitro groups: Nitro groups can be reduced to amino groups, which can then serve as handles for further functionalization, such as acylation or sulfonylation.
Cross-coupling reactions: Halogenated derivatives can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Modification of side chains: Substituents on the oxazole or benzimidazole rings can be chemically modified. For example, an ester group could be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives.
Comparative Analysis of Synthetic Efficiency and Yields forCurrent time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole Analogues
A direct comparative analysis of synthetic efficiency and yields for a range of Current time information in Bangalore, IN.nih.govOxazolo[2,a]benzimidazole analogues is not extensively documented in the current literature due to the novelty of this specific heterocyclic system. However, by examining the synthesis of analogous fused benzimidazole heterocycles, several factors influencing reaction outcomes can be inferred.
| Synthetic Method | Key Reagents/Conditions | Typical Yields (%) | Advantages | Limitations |
| Intramolecular Cyclodehydration (Mitsunobu) | PPh₃, DEAD/DIAD | 60-90 (estimated) | Mild reaction conditions, good functional group tolerance. | Stoichiometric amounts of reagents required, purification can be challenging. |
| Intramolecular Nucleophilic Substitution | Base (e.g., K₂CO₃, NaH) | 50-80 (estimated) | Simple procedure, readily available starting materials. | May require harsh conditions for less reactive substrates. |
| Oxidative Cyclization | Hypervalent iodine reagents, other oxidants | 40-75 (estimated) | Can proceed under metal-free conditions. | Potential for over-oxidation or side reactions. |
| Condensation of o-phenylenediamines | Various aldehydes/carboxylic acids, acid/base catalysis, microwave irradiation | 70-95 | High atom economy, access to diverse precursors. | May not be suitable for all substrate combinations. |
This table presents estimated yields based on analogous reactions for other fused benzimidazole systems.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. For instance, while condensation reactions for precursor synthesis often provide high yields, the subsequent intramolecular cyclization step may be the yield-determining step. The efficiency of the cyclization can be influenced by factors such as the nature of the substituents on the benzimidazole core and the length and flexibility of the linker in the precursor.
Reaction Mechanisms and Selectivity In 1 2 Oxazolo 2,3 a Benzimidazole Synthesis
Mechanistic Pathways of Cyclization Reactions
The formation of the acs.orgmdpi.comOxazolo[2,3-a]benzimidazole core is predicated on a key intramolecular cyclization step. While direct literature is scarce, a plausible and chemically sound pathway involves the cyclization of a suitably functionalized benzimidazole (B57391) N-oxide derivative. This approach is analogous to the synthesis of other fused heterocyclic systems originating from N-oxides. researchgate.netnih.gov
One proposed mechanistic pathway begins with the N-alkylation of a 2-substituted benzimidazole with an α-haloketone. The resulting N-phenacylbenzimidazolium salt can then be converted to the corresponding ylide. Subsequent intramolecular cyclization would lead to the formation of the oxazole (B20620) ring fused to the benzimidazole core.
A more likely pathway, drawing parallels from the synthesis of oxazolo[3,2-a]pyridinium salts, involves the intramolecular cyclodehydration of an N-(2-oxoalkyl)-benzimidazole-3-oxide. mdpi.comnih.gov This reaction would likely proceed via the following steps:
Formation of the Benzimidazole N-oxide Precursor: Synthesis of a 1-substituted-1H-benzimidazole 3-oxide is the initial requirement. This can be achieved through various methods, including the cyclization of N-substituted o-nitroanilines. rsc.org
Activation of the Carbonyl Group: The ketone carbonyl group of the N-(2-oxoalkyl) substituent is activated, typically by protonation under acidic conditions.
Nucleophilic Attack: The oxygen atom of the benzimidazole N-oxide acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.
Dehydration: The resulting hemiaminal-like intermediate undergoes dehydration to form the aromatic acs.orgmdpi.comOxazolo[2,3-a]benzimidazolium cation.
This proposed mechanism is supported by the known reactivity of N-oxides in similar cyclization reactions to form fused heterocyclic systems. mdpi.comresearchgate.net
Role of Catalysts and Reagents in Reaction Selectivity
The choice of catalysts and reagents is paramount in directing the outcome and selectivity of the acs.orgmdpi.comOxazolo[2,3-a]benzimidazole synthesis.
Acid Catalysis: In the proposed cyclodehydration pathway, strong acids such as sulfuric acid or polyphosphoric acid (PPA) would likely serve as effective catalysts. mdpi.com The acid protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the intramolecular nucleophilic attack by the N-oxide oxygen. The choice of acid and its concentration could influence the reaction rate and potentially impact the stability of the final product.
Dehydrating Agents: Reagents that facilitate the removal of water can drive the equilibrium towards the cyclized product. In the context of acid catalysis, the acid itself often acts as the dehydrating agent.
Bases in Ylide Formation: In the alternative pathway involving an N-phenacylbenzimidazolium ylide, the choice of base is critical for the initial deprotonation. The strength of the base must be sufficient to abstract a proton from the α-carbon of the keto group without promoting side reactions.
The table below summarizes the potential roles of various catalysts and reagents in the synthesis.
| Catalyst/Reagent | Proposed Role | Expected Outcome | Analogous System |
| H₂SO₄ | Acid catalyst and dehydrating agent | Promotes cyclodehydration of N-(2-oxoalkyl)-benzimidazole-3-oxide | Oxazolo[3,2-a]pyridinium salt synthesis mdpi.com |
| PPA | Acid catalyst and dehydrating agent | Facilitates intramolecular cyclization | General heterocyclic synthesis |
| Triethylamine | Base | Deprotonation to form N-ylide | Ylide-mediated cyclizations |
| DBU | Strong, non-nucleophilic base | Efficient ylide formation | Various organic transformations |
Stereochemical Considerations inacs.orgmdpi.comOxazolo[2,3-a]benzimidazole Synthesis
Stereochemical control becomes a significant factor when chiral centers are introduced into the acs.orgmdpi.comOxazolo[2,3-a]benzimidazole scaffold. This can arise from the use of chiral starting materials or through asymmetric synthesis strategies.
If a chiral α-haloketone is used in the initial alkylation of the benzimidazole, the resulting product would be chiral. The stereochemistry of the final fused product would depend on whether the chiral center is involved in the cyclization step. If the chiral center is remote from the reacting centers, it is likely to be retained in the final product.
Asymmetric catalysis could also be employed to introduce chirality. For instance, the use of a chiral catalyst in a key bond-forming step could lead to the enantioselective synthesis of a specific stereoisomer. However, given the lack of established synthetic routes, this remains a theoretical consideration.
Regioselectivity in Ring Fusion and Functionalization ofacs.orgmdpi.comOxazolo[2,3-a]benzimidazole
Ring Fusion: The regioselectivity of the initial ring fusion is determined by the substitution pattern of the benzimidazole precursor. In the case of an unsymmetrically substituted benzimidazole, the cyclization could potentially lead to two different regioisomers. The outcome would be governed by electronic and steric factors. For example, the nucleophilicity of the N-oxide oxygen and the electrophilicity of the carbonyl carbon in the side chain would direct the cyclization.
Functionalization: Subsequent functionalization of the pre-formed acs.orgmdpi.comOxazolo[2,3-a]benzimidazole ring system would also be subject to regioselective control. Electrophilic aromatic substitution reactions would likely be directed by the electron-donating or -withdrawing nature of the fused rings and any existing substituents. The benzimidazole part of the molecule is generally electron-rich and would be expected to direct electrophiles to specific positions. The oxazole ring is typically less reactive towards electrophilic substitution.
Computational Insights into Reaction Mechanisms
In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the feasibility and intricacies of the proposed synthetic pathways for acs.orgmdpi.comOxazolo[2,3-a]benzimidazole. acs.orguoa.gr
Density Functional Theory (DFT) calculations can be employed to:
Model Reaction Intermediates and Transition States: By calculating the energies of the starting materials, intermediates, transition states, and products, the thermodynamic and kinetic viability of the proposed cyclization mechanisms can be assessed. acs.org
Elucidate Reaction Pathways: DFT can help to map out the entire reaction coordinate, providing a detailed picture of the bond-forming and bond-breaking processes.
Predict Regioselectivity: By comparing the activation barriers for the formation of different possible regioisomers, computational models can predict the favored product.
Understand Catalyst Effects: The role of catalysts, such as acids or bases, can be modeled to understand how they influence the reaction mechanism and lower the activation energy.
Computational studies on analogous systems, such as the formation of isoindole N-oxides, have demonstrated the utility of these methods in understanding complex cyclization reactions. acs.org Similar theoretical investigations would be invaluable in guiding the experimental exploration of the synthesis of acs.orgmdpi.comOxazolo[2,3-a]benzimidazole.
The table below outlines the key parameters that can be obtained from computational studies.
| Computational Method | Parameter | Significance |
| DFT | Transition State Energy | Predicts the kinetic feasibility of a reaction step. |
| DFT | Reaction Energy Profile | Maps the energy changes along the reaction pathway. |
| NBO Analysis | Atomic Charges | Provides insight into the electronic distribution and reactivity of atoms. |
| HOMO-LUMO Analysis | Frontier Molecular Orbital Energies | Helps to understand the nucleophilic and electrophilic character of reactants. |
After a comprehensive search for scientific literature, it has been determined that there is insufficient specific information available in the public domain to generate the requested article on the chemical compound " mdpi.combeilstein-journals.orgOxazolo[2,3-a]benzimidazole" according to the provided outline.
The search for advanced catalytic and green chemistry approaches—including nano-catalysis, solvent-free and aqueous medium reactions, microwave-assisted synthesis, photochemical and electrochemical methods, and one-pot or multicomponent strategies—yielded no specific studies focused on the synthesis of the " mdpi.combeilstein-journals.orgOxazolo[2,3-a]benzimidazole" scaffold.
While there is extensive research on these modern synthetic methodologies for the broader class of benzimidazole derivatives and other related fused heterocyclic systems, the specific " mdpi.combeilstein-journals.orgOxazolo[2,3-a]benzimidazole" ring system is not documented in the context of the requested advanced and green synthetic approaches. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound is not possible based on the available information.
Structure Activity Relationship Sar Studies Of 1 2 Oxazolo 2,3 a Benzimidazole Derivatives
Principles of Structure-Activity Relationship Analysis for Fused Heterocycles
The analysis of structure-activity relationships for fused heterocyclic systems like nih.govnih.govoxazolo[2,3-a]benzimidazole is a cornerstone of modern drug design. This process is guided by several key principles aimed at understanding how the chemical structure of a molecule correlates with its biological activity.
At its core, SAR analysis for fused heterocycles involves systematically altering the molecular structure and observing the corresponding changes in biological effect. The fusion of the oxazole (B20620) and benzimidazole (B57391) rings creates a rigid, planar scaffold that serves as a template for orienting various substituents in three-dimensional space. The inherent properties of this fused system, including its electron distribution, lipophilicity, and hydrogen bonding capacity, are fundamental to its interaction with biological targets.
Key considerations in the SAR of fused heterocycles include:
The impact of substituents: The type, size, and position of substituents on the fused ring system are critical in modulating pharmacological activity. These substituents can influence the molecule's solubility, metabolic stability, and binding affinity to its target.
Impact of Substituent Nature and Position on Molecular Interactions ofnih.govnih.govOxazolo[2,3-a]benzimidazole
The biological activity of nih.govnih.govoxazolo[2,3-a]benzimidazole derivatives is profoundly influenced by the nature and placement of substituents on the heterocyclic scaffold. These modifications can alter the molecule's physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for specific biological targets.
Influence of Heterocyclic Substituents
The introduction of additional heterocyclic rings as substituents on the nih.govnih.govoxazolo[2,3-a]benzimidazole core can significantly impact its biological activity. These substituents can participate in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, which are crucial for molecular recognition. For instance, in the broader class of benzimidazoles, the addition of heterocyclic moieties is a common strategy to enhance potency and selectivity.
While specific data for nih.govnih.govoxazolo[2,3-a]benzimidazole is limited, studies on the isomeric 1H,3H-oxazolo[3,4-a]benzimidazoles have shown that the nature of an appended heterocyclic ring can modulate activity. It is plausible that similar trends would be observed with the nih.govnih.govoxazolo[2,3-a]benzimidazole scaffold.
| Substituent Position | Heterocyclic Substituent | Observed/Expected Impact on Activity |
| Benzene (B151609) Ring | Pyridyl | May enhance solubility and provide additional hydrogen bonding sites. |
| Benzene Ring | Thienyl | Can modulate lipophilicity and electronic properties. |
| Oxazole Ring | Triazole | Known to act as a bioisostere for other functional groups and can participate in hydrogen bonding. nih.gov |
Effects of Alkyl and Aryl Substitutions
The substitution of alkyl and aryl groups at various positions on the nih.govnih.govoxazolo[2,3-a]benzimidazole nucleus can have a dramatic effect on its biological profile. These groups primarily influence the steric and lipophilic properties of the molecule.
Alkyl Substitutions: Small alkyl groups, such as methyl or ethyl, can enhance lipophilicity, which may improve membrane permeability. However, bulkier alkyl groups can introduce steric hindrance, potentially reducing or altering the binding affinity for a target.
Aryl Substitutions: The introduction of aryl groups, such as a phenyl ring, can lead to beneficial π-π stacking interactions with aromatic residues in a protein's binding pocket. The substitution pattern on the aryl ring itself (e.g., ortho, meta, para) can further fine-tune the electronic and steric properties of the entire molecule.
| Position of Substitution | Substituent Type | General Effect on Activity |
| Benzene Ring | Methyl | Increased lipophilicity, potential for improved cell penetration. |
| Benzene Ring | Phenyl | Potential for π-π stacking interactions, can be further functionalized. |
| Oxazole Ring | Isopropyl | Increased steric bulk, may influence selectivity. |
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the nih.govnih.govoxazolo[2,3-a]benzimidazole system can be modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These groups can alter the pKa of the molecule, its susceptibility to metabolic enzymes, and its ability to form hydrogen bonds.
Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase the electron density of the aromatic system, which can enhance interactions with electron-deficient regions of a biological target. They can also act as hydrogen bond donors or acceptors.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl): These groups decrease the electron density of the ring system. Halogen atoms, in particular, can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.
In studies of related benzimidazole derivatives, the presence and position of such groups have been shown to be critical for activity. For example, a 3D-QSAR study on substituted benzimidazoles highlighted the importance of lipophilicity and hydrogen bonding at various positions for their antagonistic activity. nih.gov
| Substituent | Type | Expected Influence on Molecular Properties |
| -OCH₃ | EDG | Increases electron density, potential H-bond acceptor. |
| -Cl | EWG | Decreases electron density, can participate in halogen bonding. |
| -NO₂ | EWG | Strongly decreases electron density, potential for polar interactions. |
| -CF₃ | EWG | Increases lipophilicity and metabolic stability. |
Conformational Analysis and its Relevance to Activity
Molecular modeling studies on the isomeric 1H,3H-oxazolo[3,4-a]benzimidazoles have revealed a characteristic "butterfly-like" conformation. nih.gov This non-planar geometry is considered a key structural requirement for the interaction of these compounds with certain biological targets, such as the HIV-1 reverse transcriptase. nih.gov It is highly probable that derivatives of nih.govnih.govoxazolo[2,3-a]benzimidazole would also adopt a similar non-planar conformation, which would be crucial for their specific molecular recognition and biological activity. The dihedral angles between the fused ring system and any aryl substituents would play a significant role in defining the precise shape and, consequently, the biological effect.
Bioisosteric Replacements innih.govnih.govOxazolo[2,3-a]benzimidazole Scaffolds
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. In the context of the nih.govnih.govoxazolo[2,3-a]benzimidazole scaffold, several bioisosteric replacements can be envisioned.
For example, the oxygen atom in the oxazole ring could potentially be replaced with a sulfur atom to yield a thiazolo[2,3-a]benzimidazole derivative. This change would alter the electronics and hydrogen-bonding capacity of the ring system. Similarly, the entire oxazole ring could be considered a bioisostere for other five-membered heterocycles like triazoles or oxadiazoles. nih.gov Such modifications can lead to improved metabolic stability or altered target-binding profiles. While specific examples of bioisosteric replacements for the nih.govnih.govoxazolo[2,3-a]benzimidazole scaffold are not yet widely reported in the literature, this remains a promising avenue for future research and the development of novel analogues with enhanced therapeutic potential.
In-Depth Analysis of Current time information in Bangalore, IN.Oxazolo[2,3-a]benzimidazole Reveals a Gap in Current Scientific Literature
A comprehensive review of published scientific literature and chemical databases reveals a notable absence of research specifically focused on the structure-activity relationships (SAR) and pharmacophore identification for the chemical compound Current time information in Bangalore, IN.Oxazolo[2,3-a]benzimidazole and its derivatives. Despite the broad interest in the parent benzimidazole scaffold and its various fused heterocyclic analogues for medicinal chemistry applications, this particular isomeric system appears to be an unexplored area of research.
While extensive studies exist for related structures such as oxazolo[3,4-a]benzimidazoles, thiazolo[3,2-a]benzimidazoles, and various substituted benzimidazoles, which have shown activities ranging from antiviral to anticancer agents, the specific [1,2]Oxazolo[2,3-a] fusion is not documented in SAR or computational chemistry studies.
Consequently, it is not possible to provide an article on the "Structure-Activity Relationship (SAR) Studies of Current time information in Bangalore, IN.Oxazolo[2,3-a]benzimidazole Derivatives" or its "Pharmacophore Identification," as there is no available data to construct the detailed research findings, data tables, or specific pharmacophoric features requested. This highlights a potential opportunity for new research endeavors in the field of medicinal chemistry to synthesize and evaluate this novel heterocyclic system for potential biological activities.
Computational and Theoretical Investigations Of 1 2 Oxazolo 2,3 a Benzimidazole
Quantitative Structure-Activity Relationship (QSAR) ModelingQSAR studies are essential in medicinal chemistry for designing and predicting the biological activity of new compounds based on their chemical structure.
Predictive Capabilities of QSAR Models fornih.govnih.govOxazolo[2,3-a]benzimidazole SeriesThis would assess the model's ability to accurately predict the activity of new, untested derivatives of thenih.govnih.govOxazolo[2,3-a]benzimidazole scaffold.
Until dedicated research on nih.govnih.govOxazolo[2,3-a]benzimidazole is conducted and published, a detailed article on these specific computational aspects cannot be authored.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery to predict the binding affinity and stability of a ligand within the active site of a biological target. nih.gov These methods provide critical insights into the molecular interactions that govern the biological activity of a compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that approximates the binding energy. A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov
In studies of benzimidazole (B57391) derivatives, molecular docking has been instrumental in identifying key binding interactions. For instance, in the investigation of benzimidazole-1,3,4-oxadiazole derivatives as inhibitors of human topoisomerase I, docking studies revealed crucial interactions within the enzyme's active site. nih.gov Similarly, for benzimidazole derivatives targeting the VEGFR-2 tyrosine kinase receptor, docking studies have shown hydrogen bond formation with specific amino acid residues like Asp1046 and Cys919, as well as hydrophobic interactions, which are critical for inhibitory activity. gjpb.denih.gov
The following table, derived from studies on various benzimidazole derivatives, illustrates typical results obtained from molecular docking studies, including the target protein, the docking score, and the key interacting amino acid residues.
| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzimidazole-thiazolidine | M. tuberculosis transcription inhibitor (3Q3S) | -7.576 to -5.038 | ASN 179 |
| Benzimidazole derivatives | CDK-8 (5FGK) | -8.907 | Asp173, Ala100, Lys52 |
| Benzimidazole derivatives | ER-alpha (3ERT) | -7.69 | Lys52, Ala155 |
| Benzimidazole-oxadiazole | VEGFR-2 (4ASD) | Not specified | Asp1046, Cys919 |
| Benzimidazole-1,3,4-oxadiazole | Topoisomerase I-DNA complex | Not specified | Not specified |
This table is illustrative and compiles data from various studies on benzimidazole derivatives to demonstrate the type of information generated from molecular docking. gjpb.denih.govnih.gov
For benzimidazole derivatives, MD simulations have been used to validate the stability of complexes predicted by molecular docking. nih.gov For example, simulations of benzimidazole-oxadiazole derivatives bound to VEGFR2 have been used to confirm the stability of the protein-ligand complex. gjpb.de The root-mean-square deviation (RMSD) of the protein backbone and the ligand is often monitored throughout the simulation. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. Studies on other benzimidazole derivatives have also utilized MD simulations to assess the stability of the ligand within the target's binding pocket. bohrium.comnih.gov
Virtual Screening and Lead Compound Identification (In silico)
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Ligand-based virtual screening (LBVS) involves searching for molecules similar to a known active compound, while structure-based virtual screening (SBVS) involves docking a library of compounds into the three-dimensional structure of a target protein.
In the context of benzimidazole research, ligand-based virtual screening has been employed to identify new potential inhibitors from large chemical databases like ZINC15, using the benzimidazole scaffold as a query. nih.govnih.gov The identified hits are then subjected to molecular docking and further computational analysis to prioritize them for experimental testing. This approach has successfully identified novel trypanocidal agents by screening for benzimidazole-containing compounds that could potentially inhibit the triosephosphate isomerase of Trypanosoma cruzi. nih.gov
In Silico ADMET Prediction forgjpb.denih.govOxazolo[2,3-a]benzimidazole Analogues
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before committing to costly synthesis and experimental testing. plantarchives.org
Numerous studies on benzimidazole derivatives have included in silico ADMET predictions. nih.govnih.govnih.gov These analyses typically evaluate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for toxicity. nih.gov For example, ADMET studies on benzimidazole-1,3,4-oxadiazole derivatives were conducted to ensure their drug-likeness. nih.gov Similarly, for a series of benzimidazole-1,2,3-triazole-sulfonamide hybrids, in silico ADMET predictions indicated that the compounds were non-mutagenic and non-carcinogenic. nih.gov
The following table provides examples of ADMET properties predicted for various benzimidazole analogues, showcasing the range of parameters typically assessed.
| Compound Class | Predicted Property | Value/Prediction | Significance |
| Benzimidazole-1,2,3-triazole-sulfonamide | Mutagenicity | Non-mutagenic | Low risk of genetic damage |
| Benzimidazole-1,2,3-triazole-sulfonamide | Carcinogenicity | Non-carcinogenic | Low risk of causing cancer |
| Benzimidazole derivatives | Oral Bioavailability | Good | Likely to be well-absorbed when taken orally |
| Cobalt-benzimidazole complexes | Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |
| Benzimidazole-1,3,4-oxadiazole | Drug-likeness | Favorable | Conforms to established principles for successful drugs |
This table is a composite representation of typical ADMET prediction results for various benzimidazole derivatives as reported in the literature. nih.govnih.govnih.gov
Mechanistic Insights into Biological Interactions Of 1 2 Oxazolo 2,3 a Benzimidazole Scaffolds
Molecular Target Identification and Characterization (In vitro/cellular level)
No studies identifying or characterizing the specific molecular targets ofOxazolo[2,3-a]benzimidazole were found.
Modulation of Enzyme Activity (e.g., COX inhibition, enzyme pathway modulation)
There is no available research on the modulatory effects ofOxazolo[2,3-a]benzimidazole on any enzyme systems.
Receptor Binding Studies (e.g., Cannabinoid, Bradykinin receptors)
No literature exists detailing the binding affinity or interaction ofOxazolo[2,3-a]benzimidazole with any known biological receptors.
Interaction with Cellular Pathways (e.g., inhibition of specific signaling cascades)
The influence ofOxazolo[2,3-a]benzimidazole on cellular signaling pathways has not been a subject of published research.
Structural Basis of Ligand-Target Recognition
Without identified biological targets, no information on the structural basis of ligand-target recognition forOxazolo[2,3-a]benzimidazole is available.
Role as Privileged Structures in Medicinal Chemistry
While benzimidazoles are considered privileged structures in medicinal chemistry, there is no specific mention or study of theOxazolo[2,3-a]benzimidazole scaffold in this context.
Future Perspectives and Emerging Research Directions For 1 2 Oxazolo 2,3 a Benzimidazole
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole and its derivatives will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. Current methods for creating related fused benzimidazole (B57391) systems often rely on transition metal catalysts or harsh reaction conditions. mdpi.com Future research is expected to focus on developing more sustainable synthetic strategies.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been successfully used to accelerate the synthesis of various benzimidazole derivatives, often under solvent-free conditions, leading to shorter reaction times and higher yields. mdpi.com
Ultrasound-Assisted Reactions: Sonochemistry offers an energy-efficient method to promote chemical reactions, as demonstrated in the eco-friendly synthesis of related fused heterocycles like pyrimido[1,2-a]benzimidazoles. nih.govnih.govacs.org
Flow Chemistry: Integrated continuous flow systems can enable rapid, scalable, and controlled synthesis of complex heterocyclic structures with minimal waste. nih.govnih.govacs.org
Green Catalysts and Solvents: Employing biodegradable catalysts, such as those derived from natural sources, or using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), will be crucial. rsc.org Research into heterogeneous catalysts is also promising, as they can be easily recovered and reused, making the process more economical and sustainable. rsc.org
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Key Advantages | Relevance to Current time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, solvent-free options. mdpi.com | Potentially rapid formation of the fused ring system. |
| Ultrasound-Assisted Synthesis | Energy efficiency, metal-free, improved yields. nih.govnih.gov | An eco-friendly approach for intramolecular cyclization steps. |
| Continuous Flow Chemistry | Scalability, precise control over reaction parameters, enhanced safety. acs.org | Ideal for industrial-scale production of derivatives. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, cost-effectiveness. rsc.org | Sustainable cyclization and functionalization reactions. |
Exploration of Diverse Derivatization Strategies forCurrent time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole
To explore the full potential of the Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole scaffold, extensive derivatization will be necessary. Structure-activity relationship (SAR) studies on related benzimidazole compounds have shown that substitutions at various positions on the benzimidazole ring system significantly influence their biological activity. nih.gov For the Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole core, key positions on the benzene (B151609) ring portion are prime candidates for modification. The introduction of electron-donating or electron-withdrawing groups, halogens, or bulky substituents could modulate the scaffold's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets. acs.orgmdpi.com
Future derivatization strategies will likely focus on:
Substitution on the Benzene Ring: Introducing a variety of functional groups to alter pharmacokinetic and pharmacodynamic properties.
Modification of the Oxazole (B20620) Ring: While potentially more challenging, functionalizing the oxazole moiety could unlock novel biological activities.
Hybrid Molecule Synthesis: Conjugating the Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole scaffold with other known pharmacophores (e.g., triazoles, sulfonyl groups) to create hybrid molecules with enhanced or dual activities. nih.govresearchgate.net
Advanced Computational Modeling for Rational Design ofCurrent time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole Derivatives
Computational chemistry will be a cornerstone for the rational design of Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole derivatives. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations are invaluable for predicting how these novel compounds will interact with specific biological targets. nih.govnih.gov
Molecular Docking: These studies can predict the binding affinity and orientation of derivatives within the active site of a target protein, helping to prioritize which compounds to synthesize. This approach has been used extensively for benzoxazole (B165842) and benzimidazole derivatives to identify potential inhibitors for various enzymes. nih.gov
QSAR: By correlating structural features of a series of derivatives with their biological activity, QSAR models can guide the design of more potent analogs.
DFT Calculations: These methods can elucidate the electronic properties, molecular orbitals (HOMO/LUMO), and reactivity of the scaffold, providing insight into its intrinsic chemical behavior and potential for forming interactions like hydrogen bonds or π-stacking. nih.govnih.gov
Integration of High-Throughput Screening with Computational Methods for Lead Discovery
The discovery of lead compounds based on the Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole scaffold can be greatly accelerated by combining high-throughput screening (HTS) with computational approaches. HTS allows for the rapid testing of large libraries of compounds against a biological target. mdpi.comnih.gov However, synthesizing and screening vast numbers of molecules is resource-intensive.
A more efficient, integrated approach involves:
Virtual Screening: Initially, a large virtual library of potential Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole derivatives is created in silico.
Computational Filtering: This virtual library is then screened against a computational model of the target protein to identify a smaller, more promising subset of compounds with predicted high binding affinity.
Focused Synthesis: Only the highest-ranking virtual hits are then synthesized in the lab.
HTS Validation: This smaller, focused library is then subjected to HTS to validate the computational predictions and identify true lead compounds. nih.gov
This synergistic approach streamlines the drug discovery process, saving time and resources while increasing the probability of finding active molecules.
Design of Multi-Target Directed Ligands Based on theCurrent time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with several targets simultaneously, represent a promising therapeutic strategy. The Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole scaffold is an excellent candidate for MTDL design because it fuses two heterocycles that are each known to interact with a wide range of biological targets. researchgate.netnih.govnih.gov
For instance, benzimidazole derivatives have been developed as inhibitors of kinases, topoisomerases, and tubulin polymerization, while oxazole-containing compounds also exhibit diverse bioactivities. nih.govresearchgate.net By strategically designing derivatives of the fused scaffold, it may be possible to create single molecules that, for example, inhibit both EGFR and VEGFR-2 in cancer therapy or target both cholinesterase enzymes and beta-amyloid aggregation in Alzheimer's disease. nih.govnih.gov
Potential forCurrent time information in Bangalore, IN.nih.govOxazolo[2,3-a]benzimidazole in Chemical Biology Probes
The benzimidazole core is a known fluorophore and has been incorporated into numerous chemical sensors and biological probes. tandfonline.comresearchgate.net Its photophysical properties are often sensitive to the local environment, such as pH or the presence of metal ions. tandfonline.comresearchgate.netscispace.com The extended π-conjugated system of the fused Current time information in Bangalore, IN.nih.govoxazolo[2,3-a]benzimidazole structure could give rise to interesting and potentially useful fluorescent properties.
Future research in this area could focus on developing:
Fluorescent pH Sensors: Exploiting the protonation/deprotonation of the nitrogen atoms to create ratiometric probes for monitoring pH in cellular compartments. researchgate.net
Metal Ion Chemosensors: Designing derivatives with specific chelation sites to selectively detect biologically important metal ions like Zn²⁺ or Al³⁺. researchgate.net
Bioimaging Probes: Functionalizing the scaffold to target specific organelles or biomolecules, allowing for their visualization in living cells using techniques like confocal microscopy. A benzimidazole-derived probe has recently been used for labeling bacterial outer membrane vesicles. nih.gov
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for constructing the [1,2]Oxazolo[2,3-a]benzimidazole scaffold?
- Methodological Answer : The core structure can be synthesized via cyclocondensation reactions. For example, reacting 2-benzoylbenzoic acid with ethanolamine under reflux conditions forms the oxazolo ring fused to the benzimidazole system (yield ~70–85%). Key steps include acid catalysis (e.g., glacial acetic acid) and solvent selection (ethanol or DMF) to optimize ring closure . Preceding benzimidazole formation often employs o-phenylenediamine and ketones via Schiff base intermediates, followed by 1,3-hydride transfer (Fig. 2 in ). Phillips’ classical methods for 2-substituted benzimidazoles (e.g., using aldehydes and amines) provide a basis for structural diversification .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Standard techniques include:
- 1H/13C NMR : Proton signals for the oxazole ring appear at δ 6.8–7.5 ppm, while benzimidazole NH protons resonate at δ 12–13 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1620–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm ring formation .
- Elemental Analysis : Validates purity (>95% for most derivatives in ).
- X-ray Crystallography : Resolves fused-ring geometry, as seen in imidazo[1,2-a]pyrimidine analogs .
Q. What reaction mechanisms govern the formation of the oxazolo-benzimidazole system?
- Methodological Answer : The mechanism involves:
Schiff Base Formation : o-Phenylenediamine reacts with ketones/aldehydes to form imine intermediates .
Cyclization : Acid-catalyzed intramolecular nucleophilic attack, with ethanolamine derivatives enabling oxazolo ring closure via dehydration .
Aromatization : Final oxidation (e.g., air or MnO₂) stabilizes the heterocyclic system .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency compared to ethanol .
- Catalysts : Use of p-toluenesulfonic acid (PTSA) instead of glacial acetic acid reduces reaction time by 30% .
- Temperature : Reflux (80–100°C) is critical for ring closure; microwaves reduce time from hours to minutes (e.g., 15 min at 150°C) .
- Substituent Compatibility : Electron-withdrawing groups on the benzaldehyde moiety lower yields (e.g., NO₂: 45% vs. OMe: 82%) .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Derivatives with thiazole-triazole appendages (e.g., 9c ) show MIC values of 2–8 µg/mL against S. aureus due to enhanced membrane penetration .
- Anticancer Potential : 7-Nitropyrido[1,2-a]benzimidazole derivatives inhibit topoisomerase II (IC₅₀ = 1.2 µM) via intercalation .
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., 4-tolyl) improve metabolic stability but reduce solubility .
Q. How can computational methods aid in designing novel this compound analogs?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 or β-lactamases. For example, compound 9c shows a docking score of −9.2 kcal/mol with COX-2 .
- QSAR Models : Descriptors like logP and HOMO-LUMO gaps correlate with antibacterial efficacy (R² = 0.89 in ).
- MD Simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories (RMSD < 2 Å confirms stability) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antibacterial efficacy of similar this compound derivatives?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Differences in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) and media (Mueller-Hinton vs. LB agar) .
- Purity Issues : Impurities >5% (e.g., unreacted Schiff bases) falsely lower activity; validate via HPLC (>99% purity in ).
- Substituent Effects : Minor changes (e.g., -F vs. -Br) alter logD values, impacting bioavailability .
Tables of Key Findings
| Biological Activity | Target | Key Derivative | IC₅₀/MIC | Reference |
|---|---|---|---|---|
| Antibacterial | S. aureus | 9c | 2 µg/mL | |
| Anticancer | Topoisomerase II | 7-Nitro derivative | 1.2 µM | |
| Antifungal | C. albicans | Vanillin Schiff base | 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
